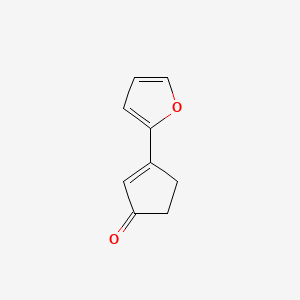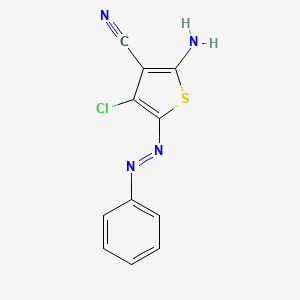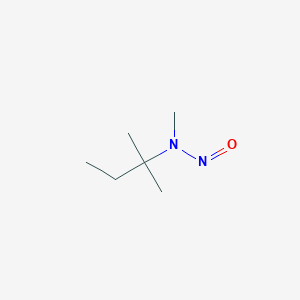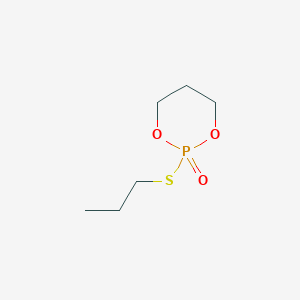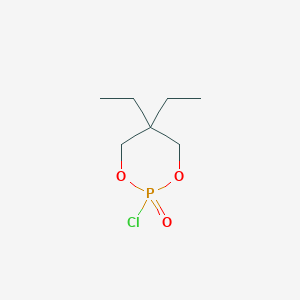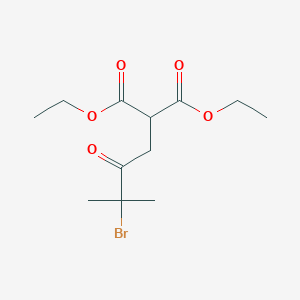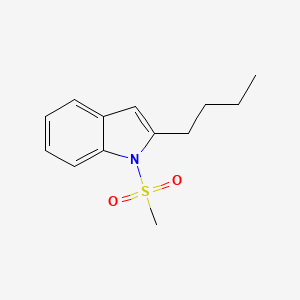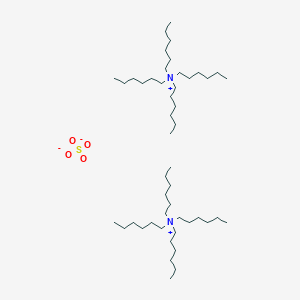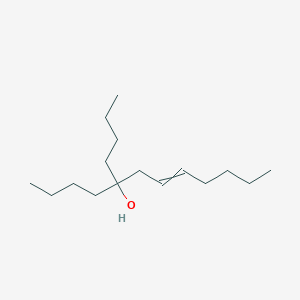
5-Butyldodec-7-EN-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyldodec-7-EN-5-OL: is an organic compound with the molecular formula C16H32O It is a long-chain alcohol with a double bond at the 7th position and a butyl group attached to the 5th carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 5-Butyldodec-7-EN-5-OL involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from an alkyl halide and magnesium in anhydrous ether. The Grignard reagent is then reacted with a suitable aldehyde or ketone to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of an alkene. The alkene undergoes hydroboration with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base to yield the alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for yield and purity. These methods are scaled up using industrial reactors and continuous flow systems to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Butyldodec-7-EN-5-OL can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: PBr3, SOCl2, TsCl
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides, sulfonates
Applications De Recherche Scientifique
Chemistry: 5-Butyldodec-7-EN-5-OL is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound may be used as a model compound to study the behavior of long-chain alcohols in biological systems.
Industry: In the industrial sector, this compound can be used in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 5-Butyldodec-7-EN-5-OL depends on its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Dodecanol: A long-chain alcohol with a similar structure but without the double bond and butyl group.
5-Butyl-5-decanol: Similar structure but lacks the double bond.
7-Dodecen-1-ol: Similar structure but lacks the butyl group.
Uniqueness: 5-Butyldodec-7-EN-5-OL is unique due to the presence of both a double bond and a butyl group, which confer distinct chemical and physical properties. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
113984-46-6 |
|---|---|
Formule moléculaire |
C16H32O |
Poids moléculaire |
240.42 g/mol |
Nom IUPAC |
5-butyldodec-7-en-5-ol |
InChI |
InChI=1S/C16H32O/c1-4-7-10-11-12-15-16(17,13-8-5-2)14-9-6-3/h11-12,17H,4-10,13-15H2,1-3H3 |
Clé InChI |
AIKGKBVSJOWEAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCC(CCCC)(CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



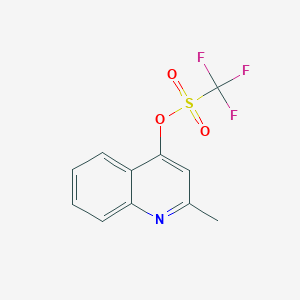
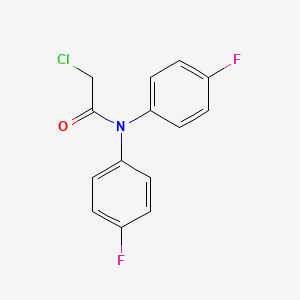
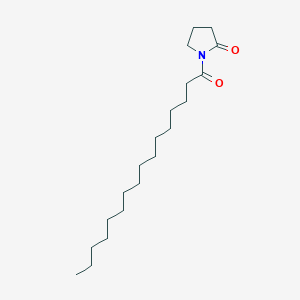

![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
